N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a hydroxycyclohexene ring, a trifluoromethyl group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Hydroxycyclohexene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via radical trifluoromethylation, which can be facilitated by reagents such as trifluoromethyl iodide (CF₃I) in the presence of a radical initiator.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the sulfonamide group. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the cyclohexene ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of cyclohexenone or cyclohexanone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology and Medicine
The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for drug design .
Industry
In the materials science field, the compound’s unique structural features can be exploited to develop new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism by which N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the sulfonamide moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methylbenzene-1-sulfonamide: Similar structure but lacks the trifluoromethyl group.
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
Uniqueness
The presence of the trifluoromethyl group in N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide distinguishes it from other similar compounds. This group significantly influences the compound’s chemical properties, such as its lipophilicity, metabolic stability, and ability to participate in specific chemical reactions .
Properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO3S/c15-14(16,17)11-4-6-12(7-5-11)22(20,21)18-10-13(19)8-2-1-3-9-13/h2,4-8,18-19H,1,3,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGNFFVTASYHNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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